molecular formula C6H7ClO B14483457 4-Methylpenta-2,4-dienoyl chloride CAS No. 66343-30-4

4-Methylpenta-2,4-dienoyl chloride

Cat. No.: B14483457
CAS No.: 66343-30-4
M. Wt: 130.57 g/mol
InChI Key: MWRYUVJVPFYAOS-UHFFFAOYSA-N
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Description

4-Methylpenta-2,4-dienoyl chloride is an organic compound with the molecular formula C6H7ClO. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpenta-2,4-dienoyl chloride can be synthesized through the reaction of 4-methylpenta-2,4-dienoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The purity of the final product is ensured through distillation and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Methylpenta-2,4-dienoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles.

    Hydrolysis: In the presence of water, it hydrolyzes back to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (R-NH2), or alcohols (R-OH) are used under mild conditions.

    Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can add across the double bonds.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used.

Major Products Formed

    Nucleophilic Substitution: Produces amides, esters, or thioesters.

    Addition Reactions: Forms dihalides or halohydrins.

    Hydrolysis: Yields 4-methylpenta-2,4-dienoic acid.

Scientific Research Applications

4-Methylpenta-2,4-dienoyl chloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.

    Medicine: Potential use in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpenta-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on proteins, enzymes, or other organic molecules. The pathways involved are typically nucleophilic acyl substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Penta-2,4-dienoyl chloride: Lacks the methyl group at the 4-position.

    4-Methylpentanoyl chloride: Saturated analog without the conjugated diene system.

    3-Methylpenta-2,4-dienoyl chloride: Methyl group at the 3-position instead of the 4-position.

Uniqueness

4-Methylpenta-2,4-dienoyl chloride is unique due to the presence of both a conjugated diene system and an acyl chloride functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis.

Properties

CAS No.

66343-30-4

Molecular Formula

C6H7ClO

Molecular Weight

130.57 g/mol

IUPAC Name

4-methylpenta-2,4-dienoyl chloride

InChI

InChI=1S/C6H7ClO/c1-5(2)3-4-6(7)8/h3-4H,1H2,2H3

InChI Key

MWRYUVJVPFYAOS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=CC(=O)Cl

Origin of Product

United States

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